Technical Profile: 4-Methoxy-N-(3-methylphenyl)benzamide
Technical Profile: 4-Methoxy-N-(3-methylphenyl)benzamide
[1]
Executive Summary
4-methoxy-N-(3-methylphenyl)benzamide (CAS: 7464-53-1), also known as 4-methoxy-N-m-tolylbenzamide , represents a privileged structural motif in medicinal chemistry.[1] As a lipophilic benzamide derivative, it serves as a critical intermediate and screening scaffold in the development of kinase inhibitors, antiviral agents (e.g., anti-HBV), and neurotransmitter transporter modulators (e.g., Choline Transporter CHT).[1]
This technical guide provides a rigorous analysis of its molecular weight, physicochemical properties, and a validated synthesis protocol.[1] It is designed for researchers requiring high-fidelity data for library construction and Structure-Activity Relationship (SAR) profiling.[1]
Physicochemical Specifications
Precise molecular weight determination is the cornerstone of quantitative analysis in drug development, influencing everything from molarity calculations in high-throughput screening (HTS) to mass spectrometry (MS) calibration.
Molecular Weight & Formula Analysis[1]
| Parameter | Value | Technical Note |
| Chemical Formula | C₁₅H₁₅NO₂ | Carbon (15), Hydrogen (15), Nitrogen (1), Oxygen (2) |
| Molecular Weight (Average) | 241.29 g/mol | Used for gravimetric preparation of stock solutions (e.g., 10 mM in DMSO). |
| Monoisotopic Mass | 241.1103 Da | Critical for High-Resolution Mass Spectrometry (HRMS) identification [M+H]⁺ = 242.1181. |
| CAS Number | 7464-53-1 | Unique identifier for database queries (SciFinder, PubChem).[1] |
| SMILES | COc1ccc(C(=O)Nc2cccc(C)c2)cc1 | Machine-readable string for cheminformatics.[2] |
Structural Properties (In Silico)
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Lipophilicity (cLogP): ~3.6 (Predicted). Indicates high membrane permeability but requires DMSO for stock preparation.
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H-Bond Donors (HBD): 1 (Amide NH).
-
H-Bond Acceptors (HBA): 2 (Amide Carbonyl, Methoxy Oxygen).
-
Rotatable Bonds: 4. Allows for conformational adaptability in protein binding pockets.
Synthesis Protocol: Schotten-Baumann Acylation[1]
Objective: Synthesize high-purity 4-methoxy-N-(3-methylphenyl)benzamide via nucleophilic acyl substitution. Scale: 10 mmol (adaptable).
Reaction Logic
The synthesis utilizes a Schotten-Baumann conditions approach, coupling an acid chloride with an aniline derivative in the presence of a base to scavenge the generated HCl.[1]
Reagents:
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Electrophile: 4-Methoxybenzoyl chloride (p-Anisoyl chloride) [MW: 170.59].[1]
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Nucleophile: 3-Methylaniline (m-Toluidine) [MW: 107.15].[1]
-
Base: Triethylamine (TEA) or Pyridine.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (N₂) to ensure anhydrous conditions.
-
Nucleophile Solubilization: Add 3-methylaniline (1.07 g, 10 mmol) and Triethylamine (1.5 eq, 2.1 mL) to 20 mL of anhydrous DCM . Stir at 0°C (ice bath).
-
Acylation: Dissolve 4-methoxybenzoyl chloride (1.71 g, 10 mmol) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a new spot with lower Rf than the starting aniline.
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield a white/off-white solid.
Synthesis Workflow Visualization
Figure 1: Step-by-step workflow for the Schotten-Baumann synthesis of the target benzamide.
Characterization & Quality Control
To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
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δ 10.0 ppm (s, 1H): Amide -NH - (Diagnostic singlet, disappears with D₂O shake).[1]
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δ 7.95 ppm (d, 2H): Benzoyl ortho-protons (adjacent to C=O).
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δ 7.05 ppm (d, 2H): Benzoyl meta-protons (adjacent to OMe).
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δ 7.50–7.20 ppm (m, 4H): 3-Methylphenyl aromatic protons.
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δ 3.84 ppm (s, 3H): Methoxy -OCH ₃.
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δ 2.30 ppm (s, 3H): Methyl -CH ₃ (attached to aniline ring).
Mass Spectrometry (ESI-MS)[1]
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Mode: Positive Ion Mode (ESI+).
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Expected Peak: m/z 242.1 [M+H]⁺.
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Fragment Ions: Loss of methoxy group or cleavage at the amide bond may be observed at higher collision energies.
Biological Context & SAR Utility[1]
4-methoxy-N-(3-methylphenyl)benzamide is rarely a final drug but frequently serves as a hit or scaffold in high-throughput screening campaigns.[1] Its structural simplicity allows it to probe hydrophobic pockets in various protein targets.
Mechanistic Relevance[1][3]
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Kinase Inhibition: The benzamide motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases.[1]
-
Viral Targets: Derivatives of this scaffold (e.g., N-phenylbenzamides) have shown activity against Hepatitis B Virus (HBV) by modulating host factors like APOBEC3G [1].
-
Neurotransmission: Similar 4-methoxybenzamide derivatives have been identified as inhibitors of the High-Affinity Choline Transporter (CHT), validating the scaffold's ability to penetrate the CNS and modulate synaptic function [2].[1]
Scaffold Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) logic showing how the core benzamide scaffold is optimized for specific biological targets.
References
-
Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Source: Drug Design, Development and Therapy (2020).[5] URL:[Link]
-
Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Source: Bioorganic & Medicinal Chemistry Letters (2015).[6] URL:[Link]
-
PubChem Compound Summary for CID 346037 (Related Analog: 4-methoxy-N-phenylbenzamide). Source: National Center for Biotechnology Information. URL:[Link]
Sources
- 1. 3940-75-8|3,4,5-Trimethoxy-N-phenylbenzamide|BLD Pharm [bldpharm.com]
- 2. N-(4-methoxyphenyl)benzamide [stenutz.eu]
- 3. 16034-40-5|4-Methoxy-N,N-diphenylbenzamide|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]




